molecular formula C6H8O4S B2445093 (2S,5R)-thiolane-2,5-dicarboxylic acid CAS No. 877761-15-4

(2S,5R)-thiolane-2,5-dicarboxylic acid

Cat. No.: B2445093
CAS No.: 877761-15-4
M. Wt: 176.19
InChI Key: VZKPHLAASBCFGX-ZXZARUISSA-N
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Description

(2S,5R)-thiolane-2,5-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a thiolane ring, which is a five-membered ring containing a sulfur atom, and two carboxylic acid groups. The stereochemistry of the compound is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of the atoms around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-thiolane-2,5-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the catalytic resolution of racemic mixtures using lipase enzymes. This method allows for the selective production of the desired enantiomer with high enantiomeric purity . Another approach involves the use of chiral auxiliaries or chiral catalysts to induce the desired stereochemistry during the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic resolution processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired enantiomer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-thiolane-2,5-dicarboxylic acid is unique due to its thiolane ring structure and the presence of two carboxylic acid groups. This combination of features provides it with distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

(2S,5R)-thiolane-2,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKPHLAASBCFGX-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](S[C@H]1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901711
Record name 2,3,4,5-Tetradeoxy-2,5-epithio-erythro-hexaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877761-15-4
Record name 2,3,4,5-Tetradeoxy-2,5-epithio-erythro-hexaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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